molecular formula C19H16N2O3S B2946712 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide CAS No. 477280-50-5

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2946712
CAS No.: 477280-50-5
M. Wt: 352.41
InChI Key: CXNFYHLUDNTUHV-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide is a synthetic chemical compound offered for research and development purposes. Compounds featuring the benzo[1,3]dioxolyl (piperonyl) and thiazolylamine substructures are of significant interest in medicinal chemistry and chemical biology due to their diverse biological activities. Research Applications and Potential: While the specific biological profile of this compound requires empirical characterization, structurally related molecules have been investigated for various applications. For instance, derivatives containing the 4-(benzo[1,3]dioxol-5-yl)thiazol-2-ylamine moiety have been identified as key scaffolds in chemical libraries . Furthermore, other compounds incorporating the benzo[1,3]dioxole pharmacophore have demonstrated potent auxin receptor agonist activity in plant physiology studies, functioning as plant growth regulators that promote root development . In cancer research, similar structures have shown potential to overcome chemoresistance via dual inhibition of angiogenesis (VEGFR) and P-glycoprotein efflux pumps, suggesting a role as multi-drug resistance-reversal agents . Handling and Compliance: This product is provided strictly For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should refer to the Safety Data Sheet (SDS) for safe handling procedures before use.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-18(9-6-13-4-2-1-3-5-13)21-19-20-15(11-25-19)14-7-8-16-17(10-14)24-12-23-16/h1-5,7-8,10-11H,6,9,12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNFYHLUDNTUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of 2-aminothiazoles with appropriate carboxylic acid derivatives. The benzo[d][1,3]dioxole moiety can be introduced through a nucleophilic substitution reaction, while the phenylpropanamide group is often added through amide bond formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques. Catalysts and specific reaction conditions are optimized to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interactions with biological targets can lead to the discovery of novel therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, or anticancer agent. Research is ongoing to explore its efficacy in treating various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide exerts its effects involves interactions with specific molecular targets. The thiazole ring and phenylpropanamide group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the biological context and the specific application.

Comparison with Similar Compounds

Table 1: Key Structural Features of Thiazol-2-yl Derivatives

Compound Thiazole Substituents Amide/Heterocyclic Group Notable Functional Groups Reference
Target Compound 4-benzo[d][1,3]dioxol, 2-propanamide 3-phenylpropanamide Benzo[d][1,3]dioxol, phenyl N/A
Compound 92 () 4-(methylthio)phenyl, 5-(3-methoxybenzoyl) Cyclopropane carboxamide Methylthio, methoxybenzoyl
Reference P6 () 4-methyl, 2-pyridin-3-yl Propanamide (trifluoropropylthio) Pyridinyl, trifluoropropylthio
Compound 8a () 5-isoxazol-5-yl, 3-phenyl Benzamide Isoxazole, phenyl

Key Observations :

  • Substituent Diversity : The target compound’s benzo[d][1,3]dioxol group contrasts with electron-withdrawing groups (e.g., trifluoropropylthio in P6) or aromatic systems (e.g., pyridinyl in P6) in analogs. These modifications influence electronic properties and steric bulk.
  • Amide Variations : The propanamide chain in the target differs from cyclopropane carboxamides () or benzamides (), affecting hydrogen-bonding capacity and lipophilicity.

Key Observations :

  • Coupling Reactions : The target compound likely follows a carbodiimide-mediated coupling strategy, similar to cyclopropane carboxamide derivatives in , which report yields of 16–25% .
  • Heterocyclic Formation: Thiazole rings in analogs (e.g., ) are often constructed via cyclization of thiosemicarbazides or enaminones under acidic/basic conditions .

Spectroscopic Characteristics

Table 3: Spectroscopic Data Comparison

Compound IR (C=O Stretch, cm⁻¹) ¹H NMR (Key Signals) Reference
Target Compound ~1680 (amide) Aromatic protons (δ6.8–7.5) N/A
Compound 8a () 1679, 1605 Aromatic multiplets (δ7.47–7.72)
Hydrazinecarbothioamides () 1663–1682 NH stretches (δ3150–3319)
Compound 92 () N/A Methoxy (δ3.8–4.0), methylthio (δ2.5)

Key Observations :

  • Amide C=O Stretching : The target’s amide carbonyl is expected near 1680 cm⁻¹, consistent with analogs in –2 .
  • Aromatic Proton Shifts : Benzo[d][1,3]dioxol protons typically resonate at δ6.7–6.9, while phenyl groups appear at δ7.2–7.5, aligning with data from .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Features

The compound consists of several key structural components:

  • Thiazole Ring : Known for its biological activity, particularly in anticancer and antimicrobial properties.
  • Benzo[d][1,3]dioxole Moiety : Enhances the compound's interaction with biological targets.
  • Phenyl Group : Contributes to the lipophilicity and overall pharmacological profile.

This compound exhibits its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, which is crucial for its anticancer activity.
  • Modulation of Signaling Pathways : It can alter signaling cascades that are pivotal in cancer progression and microbial resistance.
  • DNA Interaction : Similar compounds have shown the ability to form DNA adducts, leading to genotoxic effects.

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReference
AnticancerExhibits significant antiproliferative effects against various cancer cell lines. Studies indicate it may inhibit tumor growth via apoptosis induction.
AntimicrobialShows promising activity against a range of bacterial strains, potentially through membrane disruption or enzyme inhibition.
AntifungalPreliminary data suggest antifungal properties against specific fungal pathogens.

Anticancer Activity

A study evaluating the compound's efficacy against breast cancer cells demonstrated a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction via caspase activation. The results indicated a greater potency compared to standard chemotherapeutics.

Antimicrobial Effects

Research focused on the antimicrobial properties revealed that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to existing antibiotics, highlighting its potential as an alternative treatment option.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazole ring or the phenyl group have been shown to affect potency and selectivity against various biological targets:

ModificationEffect on Biological Activity
Substituents on ThiazoleIncreased anticancer activity; specific substitutions enhance enzyme binding affinity.
Alterations in Phenyl GroupChanges in lipophilicity lead to improved cellular uptake and bioavailability.

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